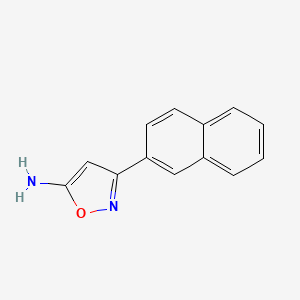

3-Naphthalen-2-YL-isoxazol-5-ylamine

Description

Significance of Heterocyclic Motifs in Contemporary Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of drug discovery and development. mdpi.comijsrtjournal.com Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov This widespread importance stems from their structural diversity and their capacity to engage in a multitude of interactions with biological macromolecules like proteins and nucleic acids. rroij.com

The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique electronic and steric properties to the ring system. rroij.com These characteristics are crucial for modulating a compound's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are all critical parameters in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. nih.gov Nitrogen-containing heterocycles are particularly common in pharmaceuticals, largely due to their ability to form hydrogen bonds and participate in π-π stacking interactions with target sites. rroij.com

Heterocyclic scaffolds serve as versatile platforms for lead optimization, where medicinal chemists systematically modify a "hit" compound to improve its pharmacological profile. rroij.com By leveraging advanced synthetic methodologies, researchers can rapidly create extensive libraries of functionalized heterocycles, expanding the available drug-like chemical space and fostering more effective drug discovery programs. nih.gov Furthermore, these motifs are instrumental in addressing the challenge of drug resistance; by creating structurally novel analogues, scientists can explore alternative mechanisms of action to circumvent resistance in pathogens or cancer cells. rroij.com The vast therapeutic applications of heterocyclic compounds are demonstrated by their use as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.comijraset.com

The Isoxazole (B147169) Nucleus as a Versatile Pharmacophore in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is recognized as a key pharmacophore in medicinal chemistry. researchgate.netnih.gov Its unique structural and electronic properties allow it to serve as a bioisosteric replacement for other functional groups, enhancing a molecule's metabolic stability and target affinity. The integration of an isoxazole ring into a compound can lead to improved physicochemical properties and offers a rigid scaffold for the precise spatial arrangement of substituents. nih.govcapes.gov.br

The versatility of the isoxazole nucleus is evident from its presence in a wide array of approved drugs with diverse therapeutic actions. nih.gov For instance, the antibiotic cycloserine, which has anti-tubercular activity, contains an isoxazole moiety. researchgate.neteurekaselect.com Other clinically used drugs incorporating this scaffold include the anti-inflammatory agent valdecoxib, the antirheumatic drug leflunomide, and the anticonvulsant zonisamide. researchgate.net Furthermore, several β-lactamase resistant antibiotics, such as cloxacillin (B1194729) and dicloxacillin, feature an isoxazole pharmacophore. researchgate.net

The broad spectrum of biological activities associated with isoxazole derivatives is a major driver of ongoing research. nih.govnih.gov These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The ability to readily synthesize 3,5-disubstituted isoxazoles through methods like copper(I)-catalyzed one-pot procedures allows for extensive exploration of structure-activity relationships (SAR), facilitating the development of new therapeutic candidates. nih.gov

Naphthalene (B1677914) Derivatives as a Platform for Bioactive Molecule Design

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a valuable and versatile scaffold in the design of bioactive molecules. researchgate.netmdpi.com Its rigid, planar structure and lipophilic nature provide an excellent platform for developing compounds that can effectively interact with biological targets. The activity of naphthalene-containing compounds is often linked to their metabolites, which can covalently bind to cellular proteins and influence various biochemical pathways. mdpi.com

Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netijpsjournal.com Several naphthalene-based molecules have received FDA approval, such as the antimicrobial agents naftifine (B1207962) and nafcillin, underscoring their therapeutic relevance. mdpi.com The naphthalene core is a favored fragment in drug design due to its suitability for structural modification, allowing chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. researchgate.netmdpi.com

The fusion of naphthalene with various heterocyclic systems to create hybrid drugs is a common strategy aimed at generating new molecules with improved affinity, lower toxicity, and better pharmacokinetic profiles. mdpi.com In cancer research, for example, naphthalene derivatives have been investigated for their cytotoxic effects, with some analogues showing the ability to disrupt cancer cell metabolism or inhibit crucial enzymes like VEGFR-2. nih.govnih.gov The adaptability of the naphthalene platform continues to make it a focus of research for discovering novel therapeutic agents for a variety of diseases. ijpsjournal.comijpsjournal.com

Rationale for Research Focus on 3-Naphthalen-2-YL-isoxazol-5-ylamine and its Analogues

The rationale for focusing research on this compound stems from the principles of molecular hybridization, which combines the distinct and advantageous properties of the naphthalene and isoxazole scaffolds into a single molecular entity. As established, both the isoxazole ring and the naphthalene system are important pharmacophores that are independently associated with a broad spectrum of biological activities. nih.govresearchgate.net The strategic fusion of these two moieties is a rational design approach aimed at discovering novel compounds with potentially synergistic or enhanced therapeutic effects.

Research into isoxazole-naphthalene hybrids has shown significant promise, particularly in the area of oncology. For instance, a series of isoxazole-naphthalene derivatives were designed and synthesized as potential tubulin polymerization inhibitors, a key mechanism for anticancer agents. researchgate.netarabjchem.org In these studies, compounds were evaluated for their antiproliferative activity against human cancer cell lines, with some analogues demonstrating potent effects. arabjchem.org Mechanistic studies revealed that these hybrids could induce cell cycle arrest and apoptosis, further validating the potential of this combined scaffold. researchgate.net

The specific placement of the naphthalene group at the 3-position of the isoxazole ring and the amine group at the 5-position in this compound provides a defined chemical architecture for further investigation. The amino group at the C5 position is of particular interest, as it offers a site for further functionalization and can act as a crucial hydrogen bond donor, potentially enhancing binding affinity to target enzymes or receptors. The synthesis of related structures, such as 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol, highlights the chemical tractability of creating complex naphthalene-based compounds for biological evaluation. nih.gov By exploring the structure-activity relationships of this compound and its analogues, researchers aim to develop lead compounds for new therapeutic interventions, leveraging the combined strengths of the isoxazole and naphthalene platforms.

Interactive Data Tables

Table 1: Biological Activities of Core Scaffolds

This table summarizes the diverse biological activities associated with the individual heterocyclic and aromatic scaffolds discussed in the article.

| Scaffold | Associated Biological Activities | Key Examples of Approved Drugs |

| Heterocycles (General) | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Neuroprotective mdpi.comijraset.com | Quinolines (Chloroquine), Pyridines, Imidazoles ijsrtjournal.com |

| Isoxazole | Anti-inflammatory, Antirheumatic, Anticonvulsant, Antibiotic, Anticancer researchgate.netnih.gov | Valdecoxib, Leflunomide, Zonisamide, Cloxacillin researchgate.net |

| Naphthalene | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral researchgate.netijpsjournal.com | Naftifine, Nafcillin, Terbinafine mdpi.com |

Table 2: Research Findings on Isoxazole-Naphthalene Hybrids

This table presents select research findings for compounds that combine isoxazole and naphthalene moieties, demonstrating their therapeutic potential.

| Compound Series | Target/Application | Key Findings | Reference |

| Isoxazole-naphthalene derivatives | Tubulin Polymerization Inhibition (Anticancer) | Compound 5j (4-ethoxy substitution) was most active against MCF-7 cells (IC₅₀ = 1.23 µM). It inhibited tubulin polymerization (IC₅₀ = 3.4 µM), arrested the cell cycle at the G2/M phase, and induced apoptosis. | researchgate.netarabjchem.org |

| Naphthalene-chalcone hybrids | Anticancer, Antimicrobial, VEGFR-2 Inhibition | Compound 2j showed activity against A549 cancer cells (IC₅₀ = 7.835 µM) and inhibited the VEGFR-2 enzyme (IC₅₀ = 0.098 µM). | nih.gov |

| Asymmetric naphthalene diimide derivatives | Anticancer (Hepatoma cells) | Compound 3c showed significant inhibitory effects on SMMC-7721 and Hep G2 hepatoma cells (IC₅₀ of 1.48 µM and 1.70 µM, respectively) and induced apoptosis through ROS generation. | rsc.org |

Structure

3D Structure

Properties

CAS No. |

334709-78-3 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-naphthalen-2-yl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,14H2 |

InChI Key |

HTLBMZKXJYNJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Naphthalen 2 Yl Isoxazol 5 Ylamine Systems

Quantum Chemical Analysis of Isoxazole (B147169) and Naphthalene (B1677914) Derivatives

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule determined by its electron distribution. For systems like 3-Naphthalen-2-YL-isoxazol-5-ylamine, these analyses reveal regions of reactivity, molecular stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard and effective method for investigating the structural and electronic properties of organic molecules, including heterocyclic compounds like isoxazole and polycyclic aromatic hydrocarbons like naphthalene. researchgate.netirjweb.commdpi.com DFT calculations are used to determine optimized molecular geometry, charge distribution, and the energies of molecular orbitals. researchgate.net

In the case of this compound, DFT would be employed to model the ground state geometry, calculating key bond lengths, bond angles, and dihedral angles. This provides a precise three-dimensional representation of the molecule. Furthermore, DFT analysis yields the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map is crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. irjweb.com For instance, the nitrogen and oxygen atoms of the isoxazole ring and the amino group are expected to be regions of negative potential, while the aromatic protons would exhibit positive potential.

Studies on related naphthalene-based Schiff-base ligands have successfully used DFT to confirm structures and analyze charge distribution, providing a reliable precedent for its application to the title compound. mdpi.com Similarly, DFT has been applied to various thiazole (B1198619) and oxazole (B20620) derivatives, which are structurally related to isoxazole, to evaluate their structural and spectral features effectively. irjweb.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. nih.govirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For this compound, the extensive π-conjugation across the naphthalene and isoxazole rings would likely result in a relatively small energy gap, indicating high reactivity. DFT calculations allow for the precise determination of HOMO and LUMO energy values and the visualization of their spatial distribution. In a typical analysis of a molecule with aromatic and heteroaromatic rings, the HOMO is often distributed across the electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient areas.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the energy gap alone.

| Global Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the molecule's resistance to change in its electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of how easily the molecule's electron cloud is polarized. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. orientjchem.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

For this compound, molecular docking can be used to predict how it might bind to the active site of various enzymes or receptors. Research on structurally similar isoxazole-naphthalene derivatives has shown their potential as inhibitors of targets like tubulin. arabjchem.orgresearchgate.net In such studies, docking simulations place the ligand into the colchicine (B1669291) binding site of tubulin, predicting the most stable binding pose. researchgate.netarabjchem.org

The output of a docking simulation is a set of possible binding poses, each associated with a scoring function value, typically expressed in kcal/mol. This score estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. researchgate.netresearchgate.net By comparing the docking score of this compound to that of a known inhibitor (a reference ligand), researchers can hypothesize its potential efficacy. For example, docking studies on isoxazole derivatives against cyclooxygenase-2 (COX-2) have been used to identify compounds with potentially potent anti-inflammatory activity based on their favorable docking scores. orientjchem.orgresearchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. mdpi.com

In the context of this compound, key interactions can be hypothesized:

Hydrogen Bonds: The primary amine (-NH₂) group and the nitrogen atom of the isoxazole ring are potential hydrogen bond donors and acceptors, respectively. They could form critical hydrogen bonds with amino acid residues like glutamine, asparagine, or serine in a receptor's active site.

Hydrophobic Interactions: The large, nonpolar surface of the naphthalene ring system is well-suited for forming hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine. mdpi.com

π-π Stacking: The aromatic character of both the naphthalene and isoxazole rings allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Studies on other isoxazole derivatives have successfully used docking to identify these critical interactions. For example, research on isoxazole-based FXR agonists revealed key hydrophobic interactions and hydrogen bonds with residues like ARG331 and HIS447 that are significant for protein-ligand binding. mdpi.com Similarly, docking of quinoxaline-isoxazole conjugates into the EGFR tyrosine kinase active site has demonstrated the importance of specific binding interactions for anticancer activity. nih.gov

| Interaction Type | Potential Groups on Ligand | Potential Receptor Residues |

| Hydrogen Bond | Amino (-NH₂), Isoxazole Nitrogen | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |

| Hydrophobic | Naphthalene Ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Naphthalene Ring, Isoxazole Ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a predictive model, QSAR can forecast the activity of new, unsynthesized molecules, guiding the design of more potent compounds. nih.gov

For a class of compounds including this compound, a QSAR study would begin by compiling a dataset of structurally similar isoxazole or naphthalene derivatives with experimentally measured biological activity (e.g., IC₅₀ values). For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode various aspects of the molecule, including electronic properties (from DFT), steric properties (size and shape), and hydrophobic properties.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is generated that correlates the descriptors with the observed activity. nih.gov The statistical robustness and predictive power of the model are assessed using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred). mdpi.com

A successful 3D-QSAR study on isoxazole derivatives targeting the farnesoid X receptor (FXR) yielded models with high predictive ability (r²_pred > 0.86). mdpi.com The contour maps generated from this analysis indicated that hydrophobicity and electronegativity in specific regions of the molecules were crucial for agonistic activity. mdpi.com Such a model, if developed for a target relevant to this compound, could provide a roadmap for its optimization, suggesting modifications to the naphthalene or isoxazole moieties to enhance its predicted biological activity.

In Silico Screening and Virtual Library Design for Naphthalene-Isoxazole Scaffolds

The integration of computational methods, specifically in silico screening and the design of virtual libraries, has become a cornerstone in the early stages of drug discovery. These approaches are particularly valuable for exploring the potential of complex chemical scaffolds like naphthalene-isoxazole systems. By simulating interactions between a vast number of virtual compounds and a biological target, researchers can prioritize the synthesis of molecules with the highest probability of desired activity, thereby saving significant time and resources.

The isoxazole ring, a five-membered heterocycle, is a versatile scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds. nih.govresearchgate.netrsc.org When coupled with a naphthalene moiety, the resulting scaffold offers a unique three-dimensional structure with a rich electronic and aromatic profile, making it an attractive candidate for targeting various biological macromolecules. nih.govresearchgate.net Computational studies are instrumental in dissecting the structure-activity relationships (SARs) of these complex molecules. nih.gov

Virtual screening of naphthalene-isoxazole derivatives often involves molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a target protein, along with the binding affinity. For instance, in a study on 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol derivatives, molecular docking was employed to investigate their potential as inhibitors of VEGFR-2 and Caspase-3, two proteins implicated in cancer. niscpr.res.in The docking scores, which represent the binding energy, indicated that several synthesized compounds had strong interactions with the active sites of these proteins. niscpr.res.in

The design of virtual libraries for naphthalene-isoxazole scaffolds begins with a core structure, in this case, the 3-(naphthalen-2-yl)isoxazol-5-amine backbone. To create a library, various substituents are computationally added at different positions on the naphthalene and isoxazole rings. This allows for the exploration of a vast chemical space to identify derivatives with potentially enhanced biological activity. For example, a study on isoxazole-naphthalene derivatives as anti-tubulin agents involved the synthesis and evaluation of a series of compounds with different substitutions on a phenyl ring attached to the isoxazole. researchgate.net The in silico work guided the selection of substituents that were predicted to have the most potent anti-proliferative activity. researchgate.net

The following table illustrates a hypothetical virtual library based on the 3-(naphthalen-2-yl)isoxazol-5-amine scaffold, with potential modifications and their predicted effects based on common findings in computational studies of similar structures.

| Compound ID | Substitution on Naphthalene Ring | Substitution on Isoxazole Amine | Predicted Target Interaction | Predicted Property |

| NI-001 | None | None | Baseline | Lead Compound |

| NI-002 | 6-methoxy | None | Increased H-bonding | Enhanced Potency |

| NI-003 | 7-chloro | None | Halogen bonding interaction | Improved Selectivity |

| NI-004 | None | -CH2-phenyl | Increased van der Waals contacts | Higher Affinity |

| NI-005 | 6-methoxy | -CH2-phenyl | Combined H-bonding and hydrophobic interactions | Optimized Activity |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also a critical component of virtual screening. These predictions help to filter out compounds that are likely to have poor pharmacokinetic properties or toxic effects, even if they show high binding affinity in docking studies. For quinoxaline-isoxazole-piperazine conjugates, in silico pharmacokinetic assessments were performed to ensure that the most potent compounds also possessed drug-like properties. nih.gov

The table below presents representative data from molecular docking studies on related naphthalene-isoxazole and similar heterocyclic structures, showcasing the types of results obtained from such computational investigations.

| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| 1-(3-phenylisoxazol-5-yl) naphthalen-2-ol derivative (3b) | VEGFR-2 | 4ASD | -9.9 | niscpr.res.in |

| 1-(3-phenylisoxazol-5-yl) naphthalen-2-ol derivative (3b) | VEGFR-2 | 4ASE | -7.9 | niscpr.res.in |

| 1-(3-phenylisoxazol-5-yl) naphthalen-2-ol derivative (3b) | Caspase-3 | 4QTX | -8.2 | niscpr.res.in |

| Isoxazole-naphthalene derivative (5j) | Tubulin | - | - | researchgate.net |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | Tubulin (colchicine binding site) | 1AS0 | -7.295 | researchgate.netnih.gov |

It is important to note that while in silico methods are powerful predictive tools, the results must be validated through experimental synthesis and biological testing. The ultimate goal of virtual screening and library design is to guide and streamline the drug discovery process, leading to the identification of novel and effective therapeutic agents. nih.govrsc.org

Structure Activity Relationship Sar Studies of 3 Naphthalen 2 Yl Isoxazol 5 Ylamine Analogues

Elucidation of Key Structural Features Governing Biological Activity

The biological activity of 3-naphthalen-2-yl-isoxazol-5-ylamine analogues is fundamentally governed by the interplay between the isoxazole (B147169) core and the appended naphthalene (B1677914) moiety. The isoxazole ring is a versatile five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a key structural motif in numerous pharmacologically active compounds. niscpr.res.inorientjchem.org Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. nih.gov The isoxazole scaffold is present in compounds with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects. niscpr.res.inorientjchem.org

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another crucial pharmacophoric fragment. dundee.ac.uk Its large, planar, and lipophilic surface area enables significant van der Waals, π-π stacking, and hydrophobic interactions within protein binding pockets. niscpr.res.inekb.eg Studies have shown that replacing a single phenyl ring with a naphthalene system can enhance metabolic stability and retain or improve pharmacological potency. dundee.ac.uk The combination of the isoxazole heterocycle with the naphthalene group in a single molecule creates a scaffold with potential for potent and selective biological activity, often targeting enzymes like kinases or structural proteins such as tubulin. niscpr.res.innih.gov

Impact of Substituent Modifications on the Isoxazole Ring System

Modifications to the isoxazole ring system, particularly at the C4 and C5 positions, have been shown to be critical for modulating biological activity. The 5-amino group of the parent compound is a key site for derivatization, and its modification significantly influences the pharmacological profile.

Studies on related 3-aryl-isoxazole series have provided valuable SAR insights. For instance, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles, the introduction of electron-withdrawing groups like fluorine or a trifluoromethyl group onto a phenyl ring at the C3 position of the isoxazole was found to promote cytotoxicity against human cancer cell lines. nih.gov Another study on isoxazole-3-carboxamides revealed that substitutions at this position aided both potency and solubility. nih.gov

Furthermore, research on amides derived from 5-amino-3-methylisoxazole-4-carboxylic acid demonstrated that the electronic nature of substituents on the amide nitrogen plays a crucial role in immunomodulating activity. nih.gov Compounds with electron-acceptor groups exhibited suppressive actions on cytokine production. nih.gov This suggests that the electronic properties of substituents at the 5-position of the isoxazole ring are a key determinant of biological response. SAR analyses have also indicated that further modifications at the 5-position of the isoxazole moiety could be a promising strategy for developing more potent antagonists for targets like the exchange proteins directly activated by cAMP (EPAC). nih.gov

The table below summarizes the effects of various substituents on the isoxazole scaffold based on related analogue series.

| Modification Site | Substituent | Observed Effect on Activity | Compound Series |

| Phenyl at C3 | 4-Fluoro, 4-Trifluoromethyl | Promotes cytotoxicity nih.gov | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles nih.gov |

| C5-Amide | Electron-acceptor groups | Increased immunosuppressive activity nih.gov | Amides of 5-amino-3-methylisoxazole-4-carboxylic acid nih.gov |

| C5 Position | General modification | Potential for more potent EPAC antagonists nih.gov | 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanides nih.gov |

| C5 Position | Biphenyl & Dichloro phenyl | Moderate anticancer activity (GI₅₀ = 46.3 µg/mL) impactfactor.org | 3,5-Di-substituted isoxazoles impactfactor.org |

Influence of Substitutions on the Naphthalene Moiety

The naphthalene moiety offers a large surface for interaction with biological targets, and its substitution pattern significantly impacts activity. The position of the naphthalene ring itself is critical. In studies of naphthylcombretastatins, it was found that using a naphthalene ring as a surrogate for the isovanillin (B20041) moiety of combretastatin (B1194345) A-4 generated highly cytotoxic analogues. Conversely, when the naphthalene replaced the 3,4,5-trimethoxyphenyl moiety, the cytotoxic activity was substantially reduced.

In a series of sulphonamide derivatives bearing a naphthalene moiety, the point of attachment was a decisive factor for antiproliferative activity. The naphthalen-1-yl analogue (Compound 5c) was found to be the most active compound against MCF-7 and A549 cancer cell lines, significantly more potent than the corresponding naphthalen-2-yl derivative (Compound 5d). nih.gov

Furthermore, direct substitution on the naphthalene ring can fine-tune activity. In a series of isoxazole-naphthalene derivatives designed as tubulin polymerization inhibitors, a methoxy (B1213986) group at the 4-position of the naphthalene ring was a common feature in potent compounds. nih.gov The most active compound in this series (5j) combined the substituted naphthalene with a 4-ethoxyphenyl group on the isoxazole, resulting in an IC₅₀ value of 1.23 µM against the MCF-7 cell line. nih.gov

The following table illustrates the influence of naphthalene substitutions on anticancer activity in various analogue series.

| Compound Series | Naphthalene Substitution | Cell Line | Activity (IC₅₀) |

| Sulphonamide Derivatives nih.gov | Naphthalen-1-yl (5c) | MCF-7 | 0.51 µM |

| Sulphonamide Derivatives nih.gov | Naphthalen-1-yl (5c) | A549 | 0.33 µM |

| Sulphonamide Derivatives nih.gov | Naphthalen-2-yl (5d) | MCF-7 / A549 | Less active than 5c nih.gov |

| Isoxazole-Naphthalene Derivatives nih.gov | 4-Methoxy-naphthalen-1-yl (5j) | MCF-7 | 1.23 µM |

Conformational Analysis and its Correlation with Pharmacological Response

The three-dimensional conformation of this compound analogues and their ability to adopt a specific orientation within a binding site are paramount to their pharmacological response. Molecular docking studies have been instrumental in visualizing these interactions and explaining the observed SAR.

In several studies of related isoxazole-naphthalene derivatives, molecular modeling has shown that these compounds often bind to the colchicine-binding site of tubulin. nih.govnih.gov For instance, the most potent sulphonamide derivative, compound 5c, was shown through molecular modeling to bind effectively to this site, which is consistent with its observed ability to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov Similarly, the isoxazole-naphthalene derivative 5j was also found to bind to the colchicine (B1669291) site, leading to tubulin depolymerization. nih.gov

The potential energy scan is another tool used for conformational analysis, helping to identify the lowest energy (most stable) conformer of a molecule. nih.gov For flexible molecules, understanding the preferred conformation is key to predicting how it will interact with a receptor. The correlation is clear: analogues that can readily adopt a conformation complementary to the target's binding site exhibit higher potency, while those that are sterically hindered or energetically penalized from doing so are less active. dundee.ac.uk

Mechanistic Insights into the Biological Activities of 3 Naphthalen 2 Yl Isoxazol 5 Ylamine Analogues

Anti-tubulin Mechanisms

A primary mechanism through which naphthalene-isoxazole analogues exert their cytotoxic effects is by targeting tubulin, a critical protein for microtubule formation and cell division. nih.gov Microtubule-targeting agents are broadly categorized as stabilizers or destabilizers. nih.gov Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making them valuable candidates for cancer therapy. nih.govnih.gov

Analogues of 3-Naphthalen-2-YL-isoxazol-5-ylamine have demonstrated potent inhibitory effects on the polymerization of tubulin. researchgate.netnih.gov A novel series of isoxazole-naphthalene derivatives was synthesized and found to possess significant antiproliferative activities. researchgate.netarabjchem.org Within this series, a specific analogue, compound 5j, which features a 4-ethoxy substitution on a phenyl ring, was identified as a highly effective inhibitor of tubulin polymerization. researchgate.net Mechanistic studies revealed that compound 5j inhibited tubulin polymerization with an IC₅₀ value of 3.4 μM, which is more potent than the well-known tubulin inhibitor colchicine (B1669291) (IC₅₀ = 7.5 μM). researchgate.net

Similarly, research into thiazole-naphthalene derivatives, which share structural similarities, also identified potent tubulin polymerization inhibitors. nih.gov Compound 5b from this series significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM, once again demonstrating greater potency than colchicine (IC₅₀ = 9.1 μM in that study). nih.gov This inhibition of microtubule formation disrupts the cellular machinery, leading to cell death by apoptosis. researchgate.net The strategy of hybridizing the isoxazole (B147169) and naphthalene (B1677914) moieties into a single molecule has proven effective in designing novel tubulin polymerization inhibitors. researchgate.netarabjchem.org

Table 1: Inhibition of Tubulin Polymerization by Naphthalene Analogues

| Compound | Analogue Type | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5j | Isoxazole-Naphthalene | 3.4 | researchgate.net |

| Compound 5b | Thiazole-Naphthalene | 3.3 | nih.gov |

| Colchicine (Reference) | - | 7.5 - 9.1 | researchgate.netnih.gov |

The inhibitory effect of these naphthalene-based analogues is largely attributed to their interaction with the colchicine binding site on β-tubulin. researchgate.netnih.govmdpi.com Colchicine and its analogues are well-established antimitotic agents that bind to this specific site, preventing the polymerization of tubulin dimers into microtubules. nih.govmdpi.com Molecular docking studies have provided insight into how these synthetic compounds fit into this pocket.

For the isoxazole-naphthalene derivative (compound 5j), molecular modeling confirmed that it binds to the colchicine binding site of tubulin. researchgate.net Likewise, molecular docking of the thiazole-naphthalene analogue (compound 5b) showed that it binds effectively within the colchicine binding site. nih.gov The interaction of ligands with this site is known to disrupt microtubule dynamics, leading to the destabilization of microtubules. nih.gov The ability of these compounds to effectively occupy the colchicine binding site makes them less susceptible to certain drug resistance mechanisms, such as those mediated by P-glycoprotein overexpression, which often limit the efficacy of other tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.gov

Antimicrobial Action Pathways

The isoxazole and naphthalene moieties are present in various compounds known for their antimicrobial properties. nih.govijmspr.inresearchgate.net The combination of these two pharmacophores has been explored for the development of new antimicrobial agents. ijmspr.in

The antimicrobial action of these compounds, particularly against fungi, often involves the disruption of the fungal cell membrane. mdpi.comnih.gov A key target in fungal membranes is ergosterol (B1671047), a sterol that is essential for membrane integrity and fluidity, but is absent in bacterial and mammalian cells (which use cholesterol instead). mdpi.comnih.gov Allylamine-based antifungal drugs, which feature a naphthalene group, function by inhibiting squalene (B77637) epoxidase, an enzyme crucial for ergosterol biosynthesis. nih.gov It is plausible that isoxazole-naphthalene analogues could act via a similar mechanism, interfering with ergosterol synthesis pathways. mdpi.com

For some isoxazole derivatives, selective antifungal activity against pathogens like Candida albicans is attributed to interactions with fungal-specific components, such as the enzymes involved in ergosterol or cell wall synthesis. mdpi.com Another potential mechanism is the disruption of the mitochondrial membrane potential in fungal cells, leading to cell death. nih.gov

Research has shown that naphthalene derivatives containing an isoxazole core exhibit activity against a range of pathogenic microorganisms. ijmspr.inresearchgate.net A study evaluating synthesized naphthalene-isoxazole compounds demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijmspr.in The results indicated that the compounds possessed moderate to good antibacterial efficacy. ijmspr.in

The presence of a naphthalene ring is a feature of several molecules with antibacterial, antifungal, and anti-inflammatory properties. nih.gov Similarly, the isoxazole ring is a key component in various antimicrobial agents, including sulfonamide antibiotics like sulfamethoxazole. mdpi.comnih.gov The combination of these two structural motifs in compounds like this compound analogues contributes to their potential as broad-spectrum antimicrobial agents. ijmspr.inresearchgate.net

Table 2: Antibacterial Activity of Naphthalene-Isoxazole Analogues

| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - S. aureus | Reference |

|---|---|---|---|---|

| Comp-IIIa | 50 | 12 | 14 | ijmspr.in |

| 100 | 15 | 17 | ||

| Comp-IIIb | 50 | 9 | 11 | ijmspr.in |

| 100 | 12 | 11 | ||

| Comp-IIIc | 50 | 9 | 10 | ijmspr.in |

| 100 | 13 | 14 | ||

| Amoxicillin (Standard) | 50 | 24 | 25 | ijmspr.in |

| 100 | 25 | 25 |

Note: Zone of inhibition interpretation: 9-11 mm = moderate activity, 12-15 mm = good activity. ijmspr.in

Anticancer Modalities

The anticancer activity of this compound analogues is intrinsically linked to their anti-tubulin mechanism. researchgate.netnih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This interference leads to a halt in the cell cycle, specifically at the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. researchgate.netnih.gov

Studies on isoxazole-naphthalene derivatives showed potent antiproliferative activity against the human breast cancer cell line MCF-7. researchgate.netarabjchem.org The most active compound, 5j, exhibited an IC₅₀ value of 1.23 µM against MCF-7 cells, which was significantly more potent than the standard anticancer drug cisplatin (B142131) (IC₅₀ = 15.24 µM). researchgate.net Similarly, the thiazole-naphthalene analogue 5b was highly active against both MCF-7 and A549 (lung cancer) cell lines, with IC₅₀ values of 0.48 µM and 0.97 µM, respectively. nih.gov The demonstrated ability of these compounds to induce G2/M cell cycle arrest and apoptosis in cancer cells underscores their potential as anticancer agents. researchgate.netnih.govnih.gov

Table 3: Anticancer Activity (IC₅₀) of Naphthalene Analogues Against Cancer Cell Lines

| Compound | Analogue Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5j | Isoxazole-Naphthalene | MCF-7 (Breast) | 1.23 | researchgate.net |

| Compound 5b | Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 | nih.gov |

| A549 (Lung) | 0.97 | |||

| Cisplatin (Reference) | - | MCF-7 (Breast) | 15.24 | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancer cells. Several analogues of this compound have demonstrated the ability to trigger this process in various cancer cell lines.

For instance, a novel series of isoxazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities against the human breast cancer cell line MCF-7. researchgate.net One of the most active compounds, featuring a 4-ethoxy substitution on a phenyl ring, was found to induce apoptosis and arrest the cell cycle at the G2/M phase. researchgate.net Similarly, studies on novel synthetic isoxazole derivatives have shown significant pro-apoptotic activities in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. nih.gov The pro-apoptotic effects of these compounds were also observed in glioblastoma cell lines U251-MG and T98G, although the effects varied depending on the specific structure of the analogue. nih.gov

Furthermore, research on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, which share structural similarities, has confirmed their ability to induce apoptosis. Flow cytometry analysis of K562 and A549 cancer cell lines treated with these compounds showed an increase in both early and late apoptosis. mdpi.com

| Compound Type | Cell Line(s) | Observed Apoptotic Effect |

| Isoxazole-naphthalene derivatives | MCF-7 | Induction of apoptosis, G2/M cell cycle arrest |

| Synthetic isoxazole derivatives | K562, U251-MG, T98G | Induction of early and late apoptosis |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | K562, A549 | Increase in early and late apoptosis |

Kinase Inhibition Profiles (e.g., ATR Kinase)

Kinases are key regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. Analogues of this compound have been investigated as inhibitors of various kinases, with a particular focus on Ataxia Telangiectasia and Rad3-related (ATR) kinase.

ATR kinase is a critical component of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. nih.govnih.gov Therefore, inhibiting ATR can sensitize cancer cells to these treatments. A potent and selective ATR inhibitor, VX-970/M6620, which is based on a 2-aminopyrazine (B29847) core, has been developed and entered clinical studies. nih.gov While not a direct analogue, its development highlights the therapeutic potential of targeting ATR. The isoxazole moiety is a key structural feature in some ATR inhibitors. nih.gov

The broader class of naphthalene-based compounds has also shown promise as kinase inhibitors. For example, novel naphthalene-based diarylamides have been identified as pan-Raf kinase inhibitors, demonstrating significant anti-melanoma activity. nih.gov One of the most active compounds in this series was tested for its inhibitory profile against a set of different kinases, showing a degree of selectivity. nih.gov

| Kinase Target | Compound Class | Significance |

| ATR Kinase | Isoxazole-containing compounds | Sensitizes cancer cells to DNA-damaging agents. nih.govnih.gov |

| Pan-Raf Kinase | Naphthalene-based diarylamides | Promising anti-melanoma activity. nih.gov |

Modulation of Cellular Signaling Pathways Involved in Proliferation

The uncontrolled proliferation of cancer cells is driven by aberrant cellular signaling pathways. Analogues of this compound can interfere with these pathways to exert their anti-cancer effects.

One key mechanism is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net A series of isoxazole-naphthalene derivatives have been designed as tubulin polymerization inhibitors. researchgate.net The most potent compound in this series not only inhibited tubulin polymerization more effectively than the known agent colchicine but also induced G2/M phase cell cycle arrest in MCF-7 cells. researchgate.net

Other isoxazole-containing compounds have been shown to target different aspects of proliferative signaling. For instance, certain indole-containing isoxazoles have been evaluated for their inhibitory activity against sPLA2, an enzyme implicated in inflammatory diseases and cancer. nih.gov Additionally, some N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives act as FLT3 inhibitors, a critical target in acute myeloid leukemia. nih.gov

The anti-proliferative effects of isoxazole derivatives are not limited to a single mechanism. Studies have shown that they can induce cell cycle arrest and cell death, highlighting their potential as multi-targeting anticancer agents. researchgate.net

| Signaling Pathway/Target | Compound Class | Effect |

| Tubulin Polymerization | Isoxazole-naphthalene derivatives | Inhibition of microtubule formation, G2/M cell cycle arrest. researchgate.net |

| sPLA2 | Indole-containing isoxazoles | Inhibition of sPLA2 activity. nih.gov |

| FLT3 | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | Inhibition of FLT3 phosphorylation. nih.gov |

Anti-inflammatory Mechanistic Pathways

Chronic inflammation is a known driver of various diseases, including cancer. The isoxazole scaffold is present in several compounds with anti-inflammatory properties. The anti-inflammatory mechanisms of these compounds often involve the modulation of key inflammatory mediators and signaling pathways.

Phytochemicals, some of which contain heterocyclic ring systems, are known to exert anti-inflammatory effects by suppressing the activation of NF-κB and STAT-3, and down-regulating the expression of COX-2 and iNOS. nih.gov While direct evidence for this compound is limited, the broader class of isoxazole derivatives has been explored for anti-inflammatory activity. For example, some isoxazole derivatives have been designed as selective COX-1 inhibitors, a promising strategy for treating cancer and neuro-inflammation. nih.gov

Furthermore, the membrane-stabilizing property of a compound can be an indicator of its anti-inflammatory potential. iums.ac.ir Studies on various extracts and synthetic compounds have demonstrated a correlation between membrane stabilization and anti-inflammatory effects. iums.ac.ir Research on 1,2,3-triazole linked isoflavone (B191592) benzodiazepine (B76468) hybrids, which also contain heterocyclic systems, has revealed their potential as anti-inflammatory agents through the inhibition of nitric oxide (NO) production. hud.ac.uk

| Mechanism | Compound Class | Relevance to Anti-inflammatory Activity |

| COX-1 Inhibition | Isoxazole derivatives | Reduction of pro-inflammatory prostaglandins. nih.gov |

| NF-κB and STAT-3 Inhibition | Phytochemicals (some heterocyclic) | Downregulation of inflammatory gene expression. nih.gov |

| Nitric Oxide (NO) Inhibition | Triazole linked hybrids | Reduction of a key inflammatory mediator. hud.ac.uk |

Antioxidant and Neuroprotective Mechanisms

Oxidative stress and mitochondrial dysfunction are central to the pathogenesis of neurodegenerative diseases. Certain naphthalene derivatives have shown promise in mitigating these effects, suggesting potential neuroprotective applications.

Regulation of Oxidative Stress Responses

A novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to protect against MPP+-induced neurotoxicity in SH-SY5Y cells, a cellular model of Parkinson's disease. nih.gov This compound was found to inhibit the production of nitric oxide and malondialdehyde, which are markers of oxidative stress. nih.gov It also regulated the levels of glutathione (B108866) peroxidase, a key antioxidant enzyme. nih.gov The antioxidant properties of phenolic compounds, which can be structurally related to some naphthalene derivatives, are well-documented and contribute to their protective effects. nih.gov

Attenuation of Mitochondrial Dysfunction

The same azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, also demonstrated the ability to attenuate mitochondrial dysfunction in the MPP+-induced neurotoxicity model. nih.gov Specifically, it preserved mitochondrial potential and restored ATP levels, which are often depleted in neurodegenerative conditions. nih.gov The compound also modulated the levels of Bcl-2 and Bax, proteins that are critical for regulating apoptosis and are closely linked to mitochondrial integrity. nih.gov

Future Perspectives and Advanced Research Directions for 3 Naphthalen 2 Yl Isoxazol 5 Ylamine Research

Development of Novel and Green Synthetic Routes for Complex Analogues

The synthesis of complex analogues of 3-Naphthalen-2-YL-isoxazol-5-ylamine is pivotal for expanding the chemical space available for drug discovery. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. The principles of green chemistry, such as the use of less hazardous solvents, microwave-assisted organic synthesis (MAOS), and flow chemistry, are expected to play a significant role. These advanced techniques can lead to higher yields, reduced reaction times, and a minimized environmental footprint compared to conventional methods. The development of one-pot multicomponent reactions will also be a key area of interest, allowing for the rapid assembly of diverse libraries of naphthalene-isoxazole derivatives for biological screening.

Advanced Computational Modeling for Refined Ligand Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, advanced computational approaches will be crucial for the rational design and optimization of new ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations will allow researchers to predict the biological activity of novel analogues and to understand their binding interactions with specific protein targets at the molecular level. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process and reducing costs. hilarispublisher.com These computational methods have been successfully used to design ligands with specific multi-target profiles. duke.edu

Exploration of Polypharmacology and Multi-Target Directed Ligands Based on the Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach has often proven insufficient for these multifactorial conditions. nih.gov Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, has emerged as a promising strategy. nih.govwiley.com The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). By strategically modifying the naphthalene (B1677914) and isoxazole (B147169) moieties, researchers can design compounds that interact with several disease-relevant targets simultaneously. For instance, a single analogue could be engineered to inhibit both a specific enzyme and a receptor involved in a particular disease cascade, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Investigation of Naphthalene-Isoxazole Scaffolds in Emerging Therapeutic Areas

While initial research on naphthalene-isoxazole derivatives has shown promise in areas like cancer, the therapeutic potential of this scaffold is likely much broader. researchgate.net Future investigations should explore the activity of these compounds in other emerging therapeutic areas. Given the known biological activities of both naphthalene and isoxazole heterocycles, potential areas of interest include:

Neurodegenerative Diseases: The neuroprotective properties of some isoxazole-containing compounds suggest that naphthalene-isoxazole analogues could be investigated for conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: The isoxazole ring is a component of several antimicrobial and antiviral drugs. nih.gov This provides a strong rationale for screening libraries of this compound derivatives against a range of bacterial and viral pathogens.

Inflammatory Disorders: Certain isoxazole derivatives have demonstrated anti-inflammatory activity, opening up possibilities for the development of new treatments for chronic inflammatory diseases. nih.gov

A summary of potential therapeutic targets for the naphthalene-isoxazole scaffold is presented in the table below.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Tubulin, Protein Kinases | Inhibition of cell proliferation and angiogenesis. researchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase, Beta-secretase (BACE1) | Modulation of neurotransmission and reduction of amyloid plaque formation. nih.govnih.gov |

| Infectious Diseases | Viral polymerases, Bacterial cell wall synthesis enzymes | Disruption of pathogen replication and survival. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Reduction of pro-inflammatory mediators. nih.gov |

Integration of High-Throughput Screening Methodologies with SAR Optimization

To efficiently explore the vast chemical space of this compound analogues, the integration of high-throughput screening (HTS) with structure-activity relationship (SAR) optimization is essential. nih.gov HTS allows for the rapid automated testing of large compound libraries against specific biological targets. nih.govnih.gov The data generated from HTS can then be used to build robust SAR models. These models help to identify the key structural features of the naphthalene-isoxazole scaffold that are responsible for the observed biological activity. This iterative process of screening, data analysis, and rational design will enable the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The combination of HTS and computational approaches can create a powerful platform for the efficient discovery of new drug candidates. hilarispublisher.com

Q & A

Q. What are the common synthetic routes for 3-Naphthalen-2-YL-isoxazol-5-ylamine?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between alkynes and nitrile oxides or azides. For example:

- Copper-Catalyzed Click Chemistry : A mixture of (prop-2-yn-1-yloxy)naphthalene derivatives and azides in a solvent system (e.g., tert-butanol/water, 3:1) with Cu(OAc)₂ (10 mol%) yields triazole or isoxazole derivatives at room temperature .

- Cyclization Reactions : Chlorination of intermediates (e.g., oximes) followed by cyclization with ethyl acetoacetate under alkaline conditions can produce isoxazole cores .

- Key Variables : Solvent polarity, catalyst loading, and reaction time significantly affect yield. For instance, extended reaction times (6–8 hours) improve cycloaddition efficiency .

Q. Table 1: Representative Synthetic Conditions

| Reaction Type | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | tert-Butanol/H₂O, RT, 6–8 h | Cu(OAc)₂ (10%) | 70–98% | |

| Chlorination-Cyclization | Cl₂, POCl₃, 90°C | – | 60–85% |

Q. How can researchers confirm the structure of this compound post-synthesis?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are essential:

- IR Spectroscopy : Look for characteristic peaks:

- N–H stretch : ~3260–3300 cm⁻¹ (primary amine).

- C=O/C=N stretches : ~1670–1680 cm⁻¹ (isoxazole ring) .

- NMR Analysis :

- ¹H NMR : Peaks at δ 5.38–5.48 ppm (–OCH₂ or –NCH₂ groups) and aromatic protons (δ 7.20–8.61 ppm) confirm substituent positions .

- ¹³C NMR : Signals for isoxazole carbons (δ 142–165 ppm) and naphthalene carbons (δ 120–134 ppm) .

- X-Ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer : Yield optimization involves systematic parameter screening:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cycloaddition rates compared to tert-butanol .

- Catalyst Screening : Replace Cu(OAc)₂ with CuI or Ru-based catalysts for higher regioselectivity .

- Temperature Control : Elevated temperatures (50–70°C) may accelerate slow reactions but risk side-product formation .

- Byproduct Analysis : Use TLC (hexane:EtOAc, 8:2) to monitor reaction progress and isolate intermediates .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or computational approximations. Mitigation steps include:

- Cross-Validation : Compare experimental IR/NMR with ab initio (DFT) calculations using software like Gaussian. Adjust for solvent dielectric constants .

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .

- Crystallographic Refinement : Use SHELX to resolve ambiguities in bond orders or hydrogen bonding .

- Error Analysis : Quantify signal-to-noise ratios in spectra and reassess computational basis sets (e.g., B3LYP/6-31G*) .

Q. How does substituent positioning on the naphthalene ring affect the compound’s electronic properties?

- Methodological Answer : Substituent effects are probed via:

- Hammett Studies : Correlate σ values of substituents (e.g., –NO₂, –OCH₃) with reaction rates or spectral shifts .

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials influenced by electron-donating/withdrawing groups .

- DFT Calculations : Map HOMO/LUMO distributions to predict reactivity. For example, –NO₂ groups lower LUMO energy, enhancing electrophilicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for isoxazole derivatives?

- Methodological Answer : Conflicting NMR signals may arise from:

- Solvent or pH Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm. Adjust referencing or use deuterated solvents consistently .

- Dynamic Processes : Rotameric equilibria in –NH groups broaden signals. Use variable-temperature NMR or dilute samples .

- Impurity Peaks : Compare with HRMS (e.g., m/z 404.1348 [M+H]⁺ for C₂₁H₁₈N₅O₄) to confirm purity .

Structural Insights and Applications

Q. What crystallographic challenges arise in determining this compound’s structure?

- Methodological Answer : Common issues include:

- Disorder in Naphthalene Rings : Use SHELXD for dual-space refinement and partial occupancy modeling .

- Hydrogen Bonding Networks : SHELXL’s restraints (e.g., DFIX) stabilize H-atom positions in low-resolution datasets .

- Twinned Crystals : Test for twinning via R-factor ratios and apply HKLF5 format in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.